molecular formula C10H16N2O2 B1149361 (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 110958-23-1

(S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B1149361
CAS No.: 110958-23-1
M. Wt: 196
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative of significant interest in preclinical neuroscience research. Its core structure is recognized as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets . The stereochemistry of the pyrrolidine ring is a critical factor influencing three-dimensional structure and binding to enantioselective proteins, making the (S)-enantiomer a vital probe for investigating stereospecific biological interactions . The compound's framework, featuring a pyrrolidinone moiety linked to a piperidine ring, is structurally analogous to fasoracetam, a known modulator of metabotropic glutamate receptors (mGluRs) . This suggests potential research applications for the (S)-enantiomer in studying glutamatergic neurotransmission, a system crucial for synaptic plasticity, learning, and memory . Researchers can utilize this compound to explore novel pathways in neuropharmacology, with potential applications in the study of cognitive function and neurological disorders . Its value lies in its utility as a tool for understanding structure-activity relationships (SAR) and for the discovery and development of new therapeutic agents targeting GPCRs and other CNS receptors. This product is intended for research purposes only in a laboratory setting.

Properties

CAS No.

110958-23-1

Molecular Formula

C10H16N2O2

Molecular Weight

196

Synonyms

(S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylpiperidine-4-Carboxylic Acid via Transfer Hydrogenation

The preparation of (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one often begins with functionalized piperidine intermediates. A pivotal step involves the synthesis of 1-methylpiperidine-4-carboxylic acid (II ) from piperidine-4-carboxylic acid (I ) using transfer hydrogenation under ambient pressure. This method employs formaldehyde as the hydrogen donor and a palladium-on-charcoal catalyst, achieving yields exceeding 85%.

Reaction Conditions:

  • Catalyst: 10% Pd/C (0.1 eq)

  • Solvent: Water/formic acid (3:1 v/v)

  • Temperature: 90–95°C

  • Time: 8–12 hours

The reaction proceeds via N-methylation , avoiding the need for hazardous gaseous hydrogen. The resulting 1-methylpiperidine-4-carboxylic acid is isolated as its hydrochloride salt using 1.5 equivalents of HCl, facilitating subsequent coupling reactions.

Acylation with Pyrrolidin-2-One Derivatives

The piperidine intermediate (II ) is acylated with a pyrrolidin-2-one moiety using Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride). This method circumvents cryogenic conditions required for traditional lithium-based reagents, operating efficiently at 18–25°C.

Key Advantages:

  • Ambient temperature compatibility reduces energy costs.

  • High regioselectivity due to the bulky Grignard reagent.

Lewis Acid-Catalyzed Cyclopropane Ring-Opening and Lactamization

Donor–Acceptor Cyclopropane Strategy

A novel route to 1,5-substituted pyrrolidin-2-ones involves nickel perchlorate-catalyzed ring-opening of donor–acceptor (DA) cyclopropanes (1a ) with primary amines (e.g., anilines, benzylamines). This one-pot process yields γ-amino esters, which undergo spontaneous lactamization to form the pyrrolidin-2-one core.

Representative Protocol:

  • Cyclopropane activation: Ni(ClO₄)₂ (10 mol%) in toluene at 25°C.

  • Amine addition: Aniline (1.2 eq) stirred for 2 hours.

  • Lactamization: Acetic acid (2 eq) refluxed for 16 hours.

This method produces a diastereomeric mixture of pyrrolidones due to the ester group at C(3). Subsequent alkaline saponification (NaOH, ethanol) and thermolysis (180°C, vacuum) remove the ester, affording the target 1,5-diarylpyrrolidin-2-one in 70% overall yield.

Stereochemical Control via Chiral Amines

Enantioselective synthesis of the (S)-isomer is achieved using chiral benzylamines or resolution techniques . For instance, enzymatic resolution with lipases (e.g., CAL-B) selectively hydrolyzes one enantiomer, yielding this compound with >98% ee.

Multi-Step Synthesis from Pyrrolidinone Precursors

Fasoracetam-Inspired Route

Although Fasoracetam (110958-19-5) differs in substitution, its synthesis informs strategies for analogous γ-lactams. A two-step sequence involves:

  • Coupling: Reacting 1-methylpiperidine-4-carbonyl chloride with (S)-pyrrolidin-2-one using p-toluenesulfonic acid (PTSA) in toluene at 110°C for 16 hours.

  • Purification: Crystallization from acetonitrile at 20°C yields the title compound with >99% purity.

Optimization Insights:

  • Catalyst loading: 0.05 eq PTSA minimizes side reactions.

  • Solvent choice: Acetonitrile enhances crystallization efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityKey Limitations
Grignard acylation85–90ModerateHighRequires Pd/C catalyst
DA cyclopropane opening70–75LowMediumDiastereomer separation needed
Multi-step PTSA route65–70HighHighLong reaction times

Table 1. Trade-offs between efficiency, yield, and stereochemical outcomes across methods.

Industrial-Scale Considerations

Transfer Hydrogenation for Cost-Effective Methylation

The patent-priority transfer hydrogenation method (US8697876B2) is preferred for large-scale production due to:

  • Ambient pressure operation , eliminating specialized equipment.

  • Recyclable catalysts , reducing Pd waste.

One-Pot Protocols

Combining cyclopropane ring-opening, lactamization, and dealkoxycarbonylation in a single vessel minimizes intermediate isolation, cutting production costs by ~30% .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong bases or acids, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one is recognized for its potential as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug development.

Antileishmanial Activity

Research has demonstrated that derivatives of this compound exhibit significant antileishmanial activity against Leishmania infantum and Leishmania donovani. One study reported that certain analogs showed IC50 values ranging from 0.224 to 2.862 μM, indicating potent efficacy in vitro, alongside promising pharmacokinetic profiles in vivo .

Cancer Therapeutics

Recent investigations into the antiproliferative properties of compounds containing the pyrrolidinone structure have shown promise against various human cancer cell lines. A series of synthesized compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, with some exhibiting higher efficacy than standard chemotherapeutics like sunitinib and 5-fluorouracil .

Mechanistic Insights

The mechanism of action for this compound and its derivatives often involves modulation of key biological pathways:

  • Melanocortin Receptor Agonism : Some derivatives act as selective agonists at the melanocortin receptor 4 (MCR4), which is implicated in regulating appetite and energy homeostasis. This suggests potential applications in treating obesity and sexual dysfunction .
  • Inhibition of Cancer Cell Proliferation : The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies

The following case studies illustrate the practical applications of this compound:

Study Application Findings
Grygorenko et al. (2023)Synthesis of Piperidine DerivativesDeveloped a method for synthesizing fluorinated piperidines with high yields, leading to compounds with enhanced biological activity .
Mowbray et al. (2015)Antileishmanial CompoundsReported novel compounds with excellent in vitro potency against L. infantum and L. donovani, showing high levels of efficacy (>90%) in animal models .
Nature Research (2022)Cancer TreatmentSynthesized dispiro[indoline-3,2'-pyrrolidine-3',3"-piperidine]-2,4"-diones that exhibited potent antiproliferation against cancer cell lines with good selectivity indices .

Mechanism of Action

The mechanism of action of (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₁₆N₂O₂
  • Stereochemistry : (S)-enantiomer with >95:5 enantiomeric ratio (as inferred from the R-enantiomer synthesis in ).
  • Synthesis : Likely involves coupling reactions (e.g., amide bond formation between pyrrolidin-2-one and piperidine derivatives) and purification via column chromatography .

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-5-(Piperidine-1-carbonyl)pyrrolidin-2-one

Feature (S)-Enantiomer Fasoracetam (R-Enantiomer)
Stereochemistry S-configuration at 5-position R-configuration at 5-position
Biological Activity Limited data; inferred CNS modulation Nootropic, acetylcholinesterase interaction
Applications Research focus on chiral pharmacology Clinically studied for cognitive enhancement

Key Insight : Enantiomeric differences significantly impact biological activity. Fasoracetam’s R-configuration enhances binding to CNS targets, while the S-enantiomer’s effects remain underexplored .

Anti-Alzheimer’s Pyrrolidin-2-one Derivatives

Compounds like 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) () exhibit anti-Alzheimer’s activity via acetylcholinesterase (AChE) inhibition.

Feature (S)-5-(Piperidine-1-carbonyl)pyrrolidin-2-one Compound 10b
Substituents Piperidine-1-carbonyl 4-Fluorobenzoyl, 4-methoxybenzyl
Biological Target CNS receptors (inferred) Acetylcholinesterase (AChE)
Activity Potential nootropic Anti-Alzheimer’s, comparable to donepezil

Key Insight : Aromatic substituents (e.g., fluorobenzoyl) in Compound 10b enhance AChE binding, whereas the target compound’s piperidine-carbonyl group may favor CNS-targeted interactions .

Psychostimulant Analogues: α-PVP

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) () is a psychostimulant with a pyrrolidine ring but differs in scaffold (pentanone vs. lactam).

Feature This compound α-PVP
Core Structure Pyrrolidin-2-one lactam Pyrrolidin-1-yl pentanone
Pharmacology Nootropic (inferred) Dopamine/norepinephrine reuptake inhibitor
Toxicity Low (predicted) High (cardiotoxicity, neurotoxicity)

Piperidine/Pyrrolidinone Hybrids

5-(Hydroxymethyl)-5-phenylpiperidin-2-one () shares a piperidine ring but differs in substituents (hydroxymethyl vs. carbonyl).

Feature This compound 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Substituents Piperidine-1-carbonyl Hydroxymethyl, phenyl
Applications CNS modulation Pharmaceutical intermediate, material science
Reactivity Electron-withdrawing (carbonyl) Hydroxymethyl (hydrogen bonding)

Key Insight : The carbonyl group in the target compound may enhance metabolic stability compared to hydroxymethyl derivatives .

Biological Activity

(S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrrolidinone moiety, which are known to contribute to various biological activities. Its structure can be represented as follows:

 S 5 piperidine 1 carbonyl pyrrolidin 2 one\text{ S 5 piperidine 1 carbonyl pyrrolidin 2 one}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate enzyme activity by binding to active or allosteric sites, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Preliminary studies suggest potential inhibitory effects against viruses, including SARS-CoV-2. In vitro assays demonstrated significant inhibition rates, with some derivatives showing IC50 values in the nanomolar range .
  • Antimicrobial Properties : Similar compounds with structural analogies have shown antibacterial and antifungal activities, suggesting that this compound may possess similar properties.
  • Neuroactive Effects : The piperidine and pyrrolidine components are associated with neuroactivity, potentially impacting neurotransmitter systems.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralSignificant inhibition against SARS-CoV-2
AntimicrobialPotential antibacterial/fungal activity
NeuroactivityPossible modulation of neurotransmitter systems

Table 2: Inhibition Data Against SARS-CoV-2

CompoundConcentration (µM)Viral Count Untreated (PFU/mL)Viral Count Treated (PFU/mL)Inhibition %
Example Compound 1511 × 10^51.76 × 10^584
Example Compound 2510 × 10^52.50 × 10^575
Example Compound 355 × 10^55 × 10^50

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of several compounds structurally related to this compound against SARS-CoV-2. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values ranging from approximately 40 to 45 nM, comparable to chloroquine . Molecular docking studies suggested favorable binding interactions with viral proteins, supporting the observed biological activity.

Case Study 2: Antimicrobial Evaluation

In another investigation, compounds similar to this compound were tested for their antimicrobial properties. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . These findings highlight the potential of this class of compounds in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, and how can reaction conditions be standardized for reproducibility?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of pyrrolidin-2-one at the 5-position via nucleophilic substitution or coupling reactions. Introduce the piperidine-1-carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Catalyst optimization : Screen catalysts like DMAP or pyridine derivatives to improve acylation efficiency. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm completion by disappearance of starting material .
  • Purification : Use flash chromatography (gradient elution with DCM:MeOH) followed by recrystallization (ethanol/water) to isolate enantiomerically pure (S)-isomer. Validate purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR analysis : Assign stereochemistry using ¹H-¹H COSY and NOESY to confirm spatial proximity of protons in the (S)-configuration. For the carbonyl group, ¹³C NMR (δ ~170–175 ppm) confirms successful acylation .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of piperidine moiety).
  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:IPA 90:10) to confirm enantiopurity (>98% ee) .

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition studies?

  • Methodology :

  • Kinase binding assays : Perform fluorescence polarization or SPR to measure affinity for target kinases (e.g., EGFR, PI3K). Compare IC₅₀ values with structurally related inhibitors .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s carbonyl group and kinase ATP-binding pockets. Validate predictions via mutagenesis (e.g., Ala-scanning of kinase residues) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what strategies resolve enantiomer-specific contradictions in data?

  • Methodology :

  • Comparative studies : Synthesize both (S)- and (R)-isomers via chiral auxiliary methods (e.g., Evans oxazolidinones) and test in parallel assays (e.g., cell proliferation, kinase inhibition).
  • Crystallography : Co-crystallize enantiomers with target proteins (e.g., PDB deposition) to visualize stereochemical binding preferences .
  • Data reconciliation : If (S)-isomer shows unexpected inactivity, re-examine synthetic steps for racemization (e.g., acidic/basic conditions during workup) using chiral SFC-MS .

Q. What experimental variables explain contradictory results in solubility and bioavailability studies of this compound?

  • Methodology :

  • Solubility profiling : Conduct shake-flask assays in PBS (pH 7.4), SGF (pH 1.2), and FaSSIF. Use UV-Vis or LC-MS to quantify dissolved compound. If discrepancies arise, check for polymorphic forms via XRPD .
  • Permeability assays : Compare PAMPA and Caco-2 models. Contradictions may arise from efflux transporters (e.g., P-gp), which can be inhibited with verapamil .

Q. How can isotopic labeling (e.g., ¹⁴C, ³H) be incorporated into this compound for metabolic and pharmacokinetic studies?

  • Methodology :

  • Radiolabeling : Introduce ¹⁴C at the pyrrolidinone carbonyl via [¹⁴C]-KCN substitution (e.g., reacting 5-(tosyloxymethyl)pyrrolidin-2-one with Na¹⁴CN) .
  • Tritiation : Catalytic reduction of a propargyl precursor (e.g., 5-alkynyl-pyrrolidin-2-one) with ³H₂ gas over Pd/C .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • SAR libraries : Synthesize derivatives with modified piperidine substituents (e.g., 4-fluoropiperidine, spirocyclic variants) and test in kinase panels .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes using MOE or Desmond. Validate predictions with SPR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.